1,4-Dibenzhydrylpiperazine
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Overview
Description
1,4-Dibenzhydrylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring with two benzhydryl (diphenylmethyl) groups attached to the nitrogen atoms. This compound has gained significant attention in the scientific community due to its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzhydrylpiperazine can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
In industrial settings, this compound is produced using high-quality reference standards for reliable pharmaceutical testing. The compound is synthesized under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzhydrylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce benzhydryl amines .
Scientific Research Applications
1,4-Dibenzhydrylpiperazine has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing other piperazine derivatives.
Biology: Studied for its potential antimicrobial and enzyme inhibition activities.
Medicine: Investigated for its potential therapeutic effects, including as an angiotensin-converting enzyme inhibitor.
Industry: Used in the development of pharmaceutical reference standards
Mechanism of Action
The mechanism of action of 1,4-Dibenzhydrylpiperazine involves its interaction with specific molecular targets. For example, it can inhibit the angiotensin-converting enzyme, leading to a decrease in the concentration of angiotensin II and consequently reducing blood pressure. The compound may also exhibit antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Substituted Dibenzhydrylpiperazines: These compounds have modifications on the benzhydryl groups or the piperazine ring, leading to different pharmacological properties.
Uniqueness
1,4-Dibenzhydrylpiperazine is unique due to its specific structure with two benzhydryl groups attached to the piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1,4-dibenzhydrylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOADUFBZDDTPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364673 |
Source
|
Record name | 1,4-dibenzhydrylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56265-29-3 |
Source
|
Record name | 1,4-dibenzhydrylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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